4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 325980-16-3
VCID: VC7088473
InChI: InChI=1S/C23H18N2O2S/c1-15-8-13-19-20(14-15)28-23(25(19)2)24-22(27)18-11-9-17(10-12-18)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3
SMILES: CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)C
Molecular Formula: C23H18N2O2S
Molecular Weight: 386.47

4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

CAS No.: 325980-16-3

Cat. No.: VC7088473

Molecular Formula: C23H18N2O2S

Molecular Weight: 386.47

* For research use only. Not for human or veterinary use.

4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide - 325980-16-3

Specification

CAS No. 325980-16-3
Molecular Formula C23H18N2O2S
Molecular Weight 386.47
IUPAC Name 4-benzoyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C23H18N2O2S/c1-15-8-13-19-20(14-15)28-23(25(19)2)24-22(27)18-11-9-17(10-12-18)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3
Standard InChI Key JJIOBBKSVUJZJW-WCWDXBQESA-N
SMILES CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)C

Introduction

Synthesis of Related Benzamide Derivatives

Benzamide derivatives, such as 4-chloro-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, are typically synthesized through reactions involving benzoyl chloride and appropriate amines. The synthesis involves nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride, leading to the formation of the amide bond.

Potential Applications

Benzamide derivatives have garnered attention in medicinal chemistry and material science due to their potential biological activities and applications in advanced materials synthesis. They may interact with biological targets such as enzymes or receptors, influencing various physiological processes.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
4-Chloro-N-[(2E)-3,6-Dimethyl-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]BenzamideC15H15ClN2SApproximately 288.81Chloro substituent, benzothiazole moiety
2-[4-(Dimethylamino)phenyl]-3,6-Dimethyl-1,3-Benzothiazol-3-iumC17H19N2S+283.4Benzothiazolium ion, dimethylamino substituent

Research Findings and Future Directions

While specific research findings on 4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide are not available, studies on related benzamide derivatives highlight their potential in pharmaceuticals and materials science. Future research could explore the synthesis and biological activities of this compound, leveraging its structural features for innovative applications.

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